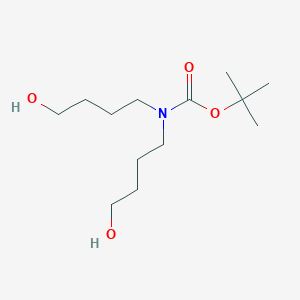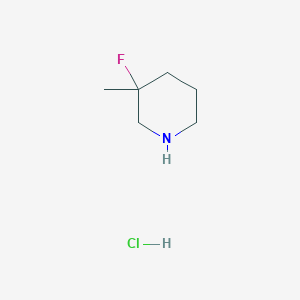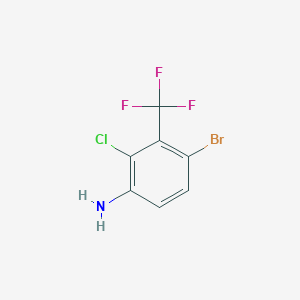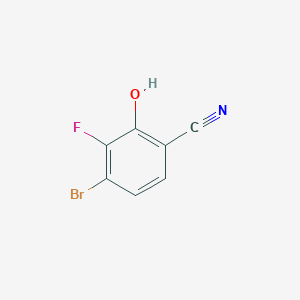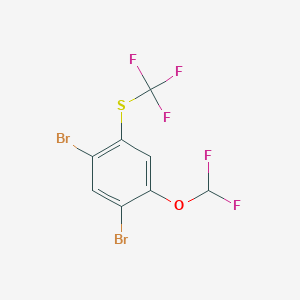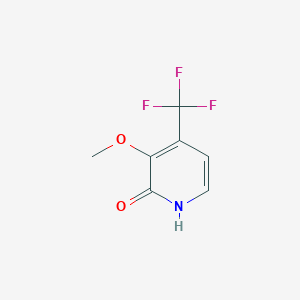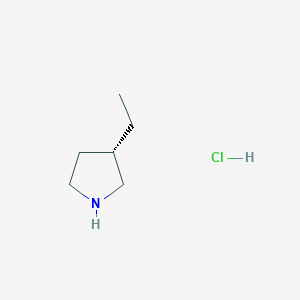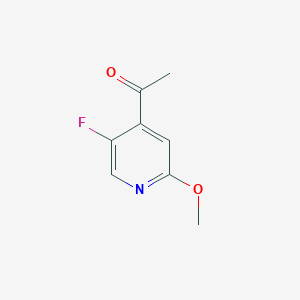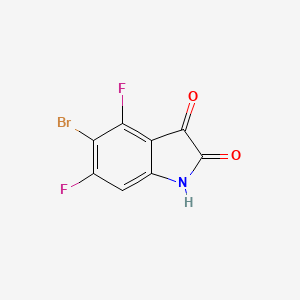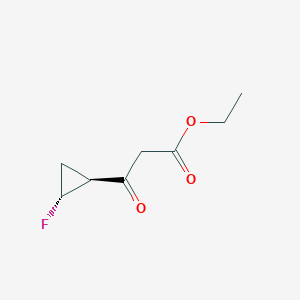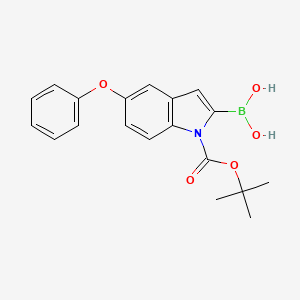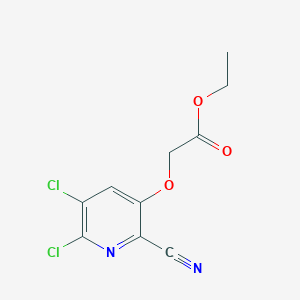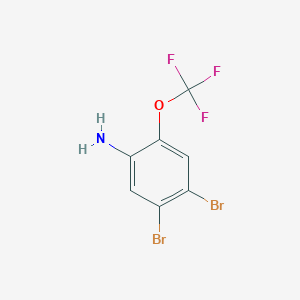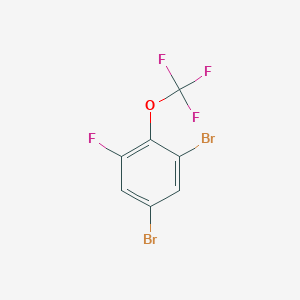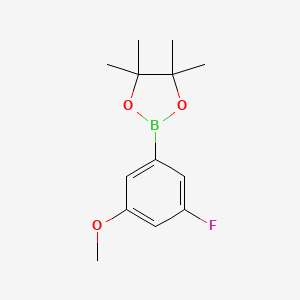
2-(3-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
- Safety Information : It is classified as hazardous (GHS06) and can cause harm if ingested (H301). Please handle with care .
Molecular Structure Analysis
The molecular structure of this compound consists of a boron atom (B) bonded to two oxygen atoms (O) in a dioxaborolane ring. The phenyl group attached to the boron atom contains a fluorine atom (F) and a methoxy group (OCH3) at specific positions. The tetramethyl substituents enhance its stability and reactivity .
科学的研究の応用
Polymer Synthesis and Material Science
2-(3-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and related compounds are used in precision polymer synthesis. For example, they are involved in the catalyst-transfer Suzuki-Miyaura coupling polymerization, yielding polymers with narrow molecular weight distributions and almost perfect regioregularity, as demonstrated in the synthesis of poly(3-hexylthiophene) (Yokozawa et al., 2011). This indicates their importance in developing advanced materials with specific properties.
Crystal Structure and Conformational Analysis
The compound is a key intermediate in synthesizing boric acid ester intermediates with benzene rings. Studies have confirmed the structures of these intermediates using various techniques like FTIR, NMR, and mass spectrometry. Conformational analysis using density functional theory (DFT) shows that the molecular structures are consistent with crystal structures determined by X-ray diffraction (Huang et al., 2021). This highlights its role in understanding and manipulating molecular structures for various applications.
Fluorescence and Nanoparticle Technology
Compounds similar to 2-(3-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been used in the development of fluorescence probes and nanoparticles. For instance, boronate-based fluorescence probes for detecting hydrogen peroxide have been synthesized, demonstrating an "Off–On" fluorescence response (Lampard et al., 2018). This underscores the potential of these compounds in creating sensitive and selective detection systems for biomedical and environmental applications.
Catalysis and Organic Synthesis
In the field of catalysis and organic synthesis, these compounds serve as intermediates and catalysts. Their involvement in reactions like Suzuki-Miyaura chain growth polymerization highlights their utility in synthesizing well-defined polymers with specific end groups and molecular weights (Yokoyama et al., 2007). This is crucial for developing new materials and drugs with tailored properties.
Medicinal Chemistry and Drug Design
While specific applications in medicinal chemistry for this compound are not provided, related compounds have been explored in this field. For example, pinacolylboronate-substituted stilbenes, sharing a similar core structure, have been synthesized and studied for their potential as lipogenic inhibitors, indicating possible therapeutic applications (Das et al., 2011). This shows the broader relevance of this class of compounds in drug development.
Safety And Hazards
特性
IUPAC Name |
2-(3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)9-6-10(15)8-11(7-9)16-5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHRKRRFVKPHDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1416367-00-4 | |
| Record name | 2-(3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



